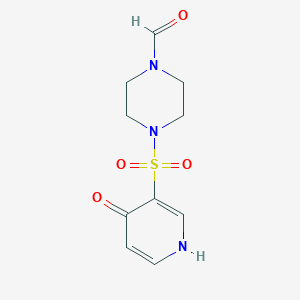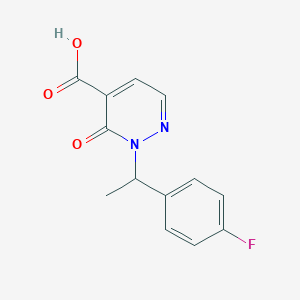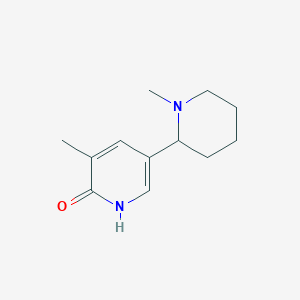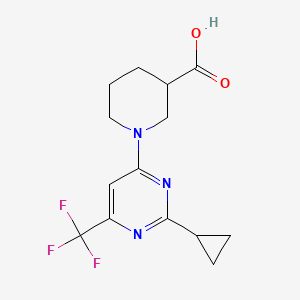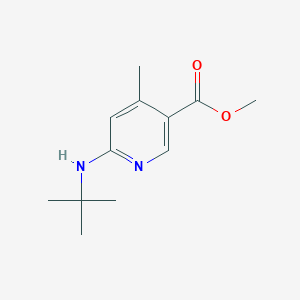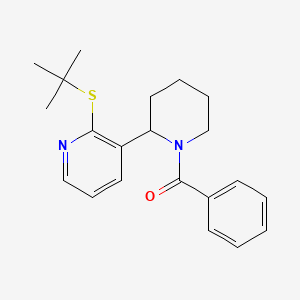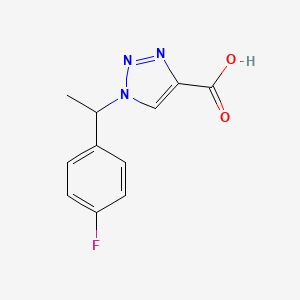
1-(1-(4-Fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(4-フルオロフェニル)エチル)-1H-1,2,3-トリアゾール-4-カルボン酸は、トリアゾール誘導体のクラスに属する合成有機化合物です。この化合物は、トリアゾール環、カルボン酸基、およびフルオロフェニル基の存在を特徴としています。これらの官能基のユニークな組み合わせにより、化合物に特定の化学的および生物学的特性が与えられ、さまざまな科学研究分野で注目されています。
準備方法
1-(1-(4-フルオロフェニル)エチル)-1H-1,2,3-トリアゾール-4-カルボン酸の合成は、通常、複数段階のプロセスを伴います。一般的な合成経路には、次の手順が含まれます。
トリアゾール環の形成: トリアゾール環は、アジドとアルキンを含むクリックケミストリー反応によって合成できます。この反応は銅(I)イオンによって触媒され、穏やかな条件下で行われます。
フルオロフェニル基の導入: フルオロフェニル基は、フルオロベンゼン誘導体を使用した求核置換反応によって導入できます。
カルボキシル化: カルボン酸基は、通常、高圧および高温での二酸化炭素の使用を含むカルボキシル化反応によって導入できます。
工業生産方法では、これらの手順を最適化して収率を高め、コストを削減することがあります。これには、代替試薬、触媒、および反応条件の使用が含まれます。
化学反応の分析
1-(1-(4-フルオロフェニル)エチル)-1H-1,2,3-トリアゾール-4-カルボン酸は、さまざまな化学反応を起こし、以下を含みます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化反応を起こすことができ、酸化された誘導体を形成します。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用して、特定の官能基を還元するために実行できます。
置換: この化合物は、特にフルオロフェニル基で、ハロゲン化物またはアミンなどの試薬を使用して、求核置換反応に関与できます。
これらの反応で使用される一般的な試薬および条件には、有機溶媒(例:ジクロロメタン、エタノール)、触媒(例:パラジウム、銅)、および特定の温度および圧力条件が含まれます。これらの反応から形成される主要な生成物は、使用された特定の試薬および条件によって異なります。
科学研究への応用
1-(1-(4-フルオロフェニル)エチル)-1H-1,2,3-トリアゾール-4-カルボン酸は、以下を含む幅広い科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成、特に医薬品や農薬の開発における構成単位として使用されます。
生物学: 酵素阻害および受容体結合の研究に使用され、生物学的経路とメカニズムに関する洞察を提供します。
医学: この化合物は、抗炎症剤、抗菌剤、および抗癌剤としての潜在的な治療的用途があります。
産業: ユニークな化学的特性により、ポリマーやコーティングなどの新素材の開発に使用されています。
科学的研究の応用
1-(1-(4-Fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
1-(1-(4-フルオロフェニル)エチル)-1H-1,2,3-トリアゾール-4-カルボン酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素や受容体に結合して、それらの活性を阻害し、生物学的プロセスを調節することができます。たとえば、炎症や癌の進行に関与する特定の酵素の活性を阻害して、治療効果をもたらす可能性があります。
類似の化合物との比較
1-(1-(4-フルオロフェニル)エチル)-1H-1,2,3-トリアゾール-4-カルボン酸は、以下のような他のトリアゾール誘導体と比較できます。
1-(1-(4-クロロフェニル)エチル)-1H-1,2,3-トリアゾール-4-カルボン酸: 構造は類似していますが、フッ素ではなく塩素原子があるため、この化合物は化学的および生物学的特性が異なる場合があります。
1-(1-(4-メチルフェニル)エチル)-1H-1,2,3-トリアゾール-4-カルボン酸: フッ素ではなくメチル基が存在すると、化合物の反応性と生物学的標的との相互作用に影響を与える可能性があります。
1-(1-(4-ニトロフェニル)エチル)-1H-1,2,3-トリアゾール-4-カルボン酸: ニトロ基は異なる電子特性を導入し、化合物の活性と用途を変化させる可能性があります。
1-(1-(4-フルオロフェニル)エチル)-1H-1,2,3-トリアゾール-4-カルボン酸のユニークさは、特定の官能基の組み合わせにあり、これは異なる化学的および生物学的特性を付与し、さまざまな研究および産業用途にとって貴重です。
類似化合物との比較
1-(1-(4-Fluorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(1-(4-Chlorophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar in structure but with a chlorine atom instead of fluorine, this compound may have different chemical and biological properties.
1-(1-(4-Methylphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid: The presence of a methyl group instead of fluorine can affect the compound’s reactivity and interactions with biological targets.
1-(1-(4-Nitrophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid: The nitro group introduces different electronic properties, potentially altering the compound’s activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C11H10FN3O2 |
|---|---|
分子量 |
235.21 g/mol |
IUPAC名 |
1-[1-(4-fluorophenyl)ethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10FN3O2/c1-7(8-2-4-9(12)5-3-8)15-6-10(11(16)17)13-14-15/h2-7H,1H3,(H,16,17) |
InChIキー |
SJTZZFDYMWNXKW-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)F)N2C=C(N=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


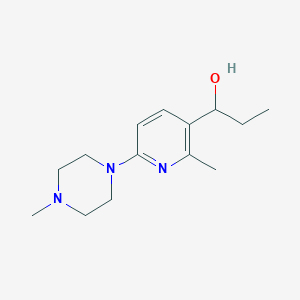
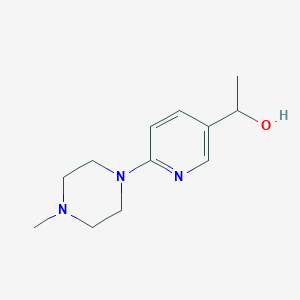
![2-(4-Oxo-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11797968.png)
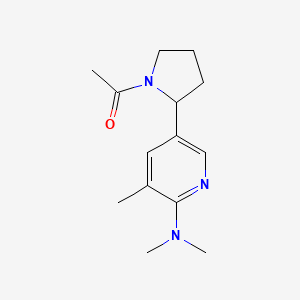
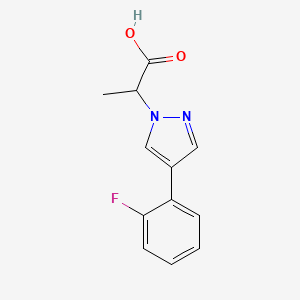

![6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11797985.png)
